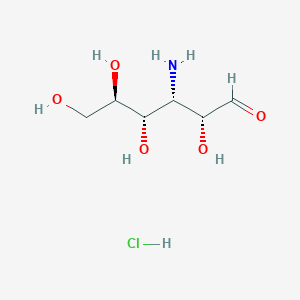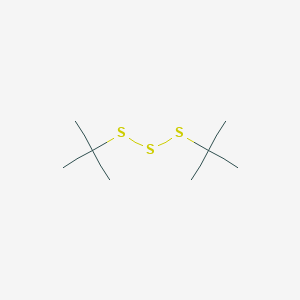
Trisulfide, bis(1,1-dimethylethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as tert-Butyl trisulfide and has the molecular formula C6H14S3. It is a colorless liquid that has a strong odor.
Mécanisme D'action
The mechanism of action of trisulfide, bis(1,1-dimethylethyl) is not fully understood. However, it is believed that it exerts its effects through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. ROS are known to induce apoptosis in cells, which may explain the compound's potential use in cancer treatment.
Effets Biochimiques Et Physiologiques
Trisulfide, bis(1,1-dimethylethyl) has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against different microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trisulfide, bis(1,1-dimethylethyl) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. It is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its strong odor, which can be unpleasant and may require special handling.
Orientations Futures
There are several future directions for the study of trisulfide, bis(1,1-dimethylethyl). One potential direction is the further study of its antimicrobial activity and its potential use as an alternative to traditional antibiotics. Another direction is the study of its effects on different types of cancer cells and the development of new cancer treatments based on this compound. Additionally, the potential use of this compound in other fields, such as agriculture and environmental science, could also be explored.
Conclusion:
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antimicrobial activity and potential use in cancer treatment. While there are limitations to using this compound in lab experiments, its future directions in research are promising, and further studies may lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of trisulfide, bis(1,1-dimethylethyl) can be achieved through different methods. One of the most common methods is the reaction between tert-butyl mercaptan and sulfur. This reaction is carried out in the presence of a suitable catalyst under controlled conditions. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques.
Applications De Recherche Scientifique
Trisulfide, bis(1,1-dimethylethyl) has been studied extensively for its potential applications in various fields. In the medical field, it has shown potential as an antimicrobial agent and has been studied for its effects on different microorganisms. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
4253-90-1 |
|---|---|
Nom du produit |
Trisulfide, bis(1,1-dimethylethyl) |
Formule moléculaire |
C8H18S3 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
2-(tert-butyltrisulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3 |
Clé InChI |
NYLJHRUQFXQNPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SSSC(C)(C)C |
SMILES canonique |
CC(C)(C)SSSC(C)(C)C |
Autres numéros CAS |
4253-90-1 |
Synonymes |
di-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



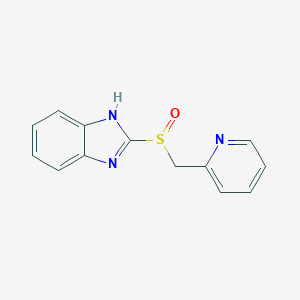
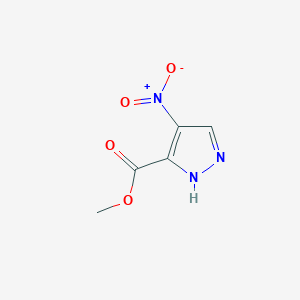

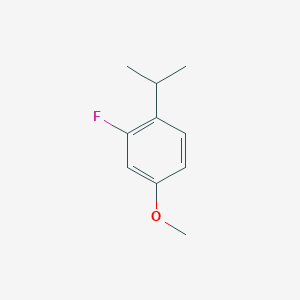
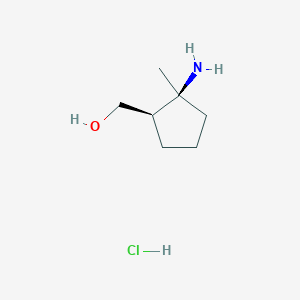
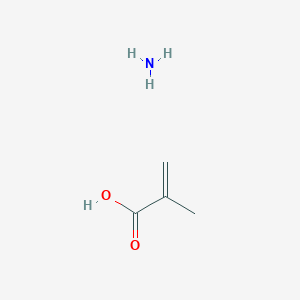
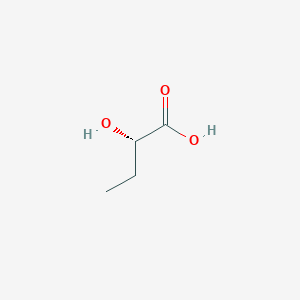
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
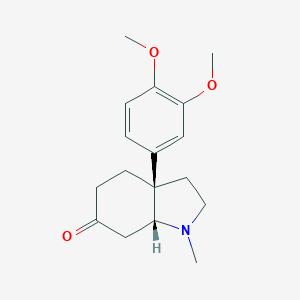
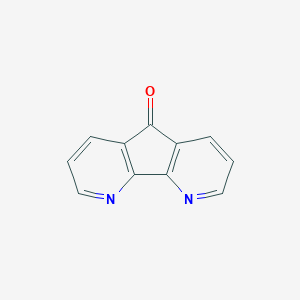

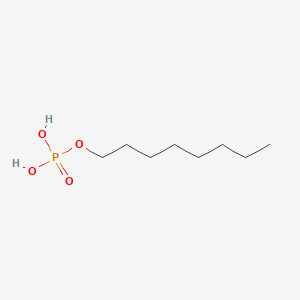
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
